molecular formula C8H8BrN3 B2401705 (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1216313-40-4

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B2401705
CAS No.: 1216313-40-4
M. Wt: 226.077
InChI Key: QVDPUUYUEOVWAV-UHFFFAOYSA-N
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Description

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H8BrN3. It is a versatile small molecule scaffold that has garnered interest in various fields of research due to its unique structural properties. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .

Scientific Research Applications

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in material science for the development of new materials with unique properties.

Safety and Hazards

The safety data sheet for a similar compound, 8-Bromoimidazo[1,2-a]pyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Therefore, developing convenient synthetic methods for these structures is very meaningful . Future research could focus on exploring new methods for constructing amides directly by C–C bond cleavage .

Preparation Methods

The synthesis of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage under mild and metal-free conditions . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to facilitate the cyclization and bromination processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to its specific structural features, such as the presence of a bromine atom and an imidazo[1,2-a]pyridine core. Similar compounds include:

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties that are distinct from those of related compounds.

Properties

IUPAC Name

(8-bromoimidazo[1,2-a]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDPUUYUEOVWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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